molecular formula C18H28N4O2 B11131069 1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide

1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide

Cat. No.: B11131069
M. Wt: 332.4 g/mol
InChI Key: DTDHHRYUARKSAA-UHFFFAOYSA-N
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Description

1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrimidine ring, a piperidine ring, and a tetrahydropyran moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the piperidine and tetrahydropyran groups through various coupling reactions. Common reagents used in these steps include alkylating agents, reducing agents, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-dimethyl-2-pyrimidinyl)-N-(methyl)-3-piperidinecarboxamide: Similar structure but lacks the tetrahydropyran moiety.

    1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide: Similar structure but contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H28N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(oxan-4-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C18H28N4O2/c1-13-10-14(2)21-18(20-13)22-7-3-4-16(12-22)17(23)19-11-15-5-8-24-9-6-15/h10,15-16H,3-9,11-12H2,1-2H3,(H,19,23)

InChI Key

DTDHHRYUARKSAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3CCOCC3)C

Origin of Product

United States

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